Isobornyl formate
Isobornyl formate
Bornyl formate, also known as bornyl methanoate or fema 2161, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Bornyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, bornyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Bornyl formate is a balsam, earthy, and green tasting compound that can be found in rosemary. This makes bornyl formate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1200-67-5
VCID:
VC20940462
InChI:
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1
SMILES:
CC1(C2CCC1(C(C2)OC=O)C)C
Molecular Formula:
C11H18O2
Molecular Weight:
182.26 g/mol
Isobornyl formate
CAS No.: 1200-67-5
Cat. No.: VC20940462
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bornyl formate, also known as bornyl methanoate or fema 2161, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Bornyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, bornyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Bornyl formate is a balsam, earthy, and green tasting compound that can be found in rosemary. This makes bornyl formate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1200-67-5 |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
| Standard InChI | InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9-,11+/m1/s1 |
| Standard InChI Key | RDWUNORUTVEHJF-ATZCPNFKSA-N |
| Isomeric SMILES | C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC=O |
| SMILES | CC1(C2CCC1(C(C2)OC=O)C)C |
| Canonical SMILES | CC1(C2CCC1(C(C2)OC=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator